N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide
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Overview
Description
N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide is an organic compound that features a cyclohexene ring substituted with a carboxamide group, a cyanomethyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide can be achieved through a multi-step process. One common method involves the reaction of cyclohex-3-ene-1-carboxylic acid with propylamine to form N-propylcyclohex-3-ene-1-carboxamide. This intermediate is then reacted with cyanomethyl chloride in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions The process begins with the synthesis of cyclohex-3-ene-1-carboxylic acid, followed by its conversion to N-propylcyclohex-3-ene-1-carboxamide
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: Oxidized derivatives of the cyclohexene ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted derivatives where the cyanomethyl group is replaced by other functional groups.
Scientific Research Applications
N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyanomethyl group plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-propylcyclohexane-1-carboxamide: Similar structure but lacks the double bond in the cyclohexene ring.
N-(cyanomethyl)-N-propylbenzamide: Contains a benzene ring instead of a cyclohexene ring.
N-(cyanomethyl)-N-propylcyclopentane-1-carboxamide: Features a cyclopentane ring instead of a cyclohexene ring.
Uniqueness
N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-9-14(10-8-13)12(15)11-6-4-3-5-7-11/h3-4,11H,2,5-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIORCMWSHMPSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1CCC=CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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